An In-Depth Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol (CAS: 5696-74-2)
An In-Depth Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol (CAS: 5696-74-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-1-(2-naphthyl)-1-ethanol, a pivotal chiral amino alcohol. With full editorial control, this document eschews a rigid template to deliver a narrative that is both scientifically rigorous and practically insightful for professionals in drug discovery and development.
Section 1: Core Molecular Attributes and Physicochemical Properties
2-Amino-1-(2-naphthyl)-1-ethanol, with the CAS number 5696-74-2, is an organic compound characterized by a naphthalene moiety linked to an ethanolamine side chain. This structure imparts a unique combination of aromaticity, basicity, and chirality, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of 2-Amino-1-(2-naphthyl)-1-ethanol
| Property | Value | Source |
| CAS Number | 5696-74-2 | |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Off-white to pale yellow solid | General chemical supplier data |
| Melting Point | 122-124 °C | [1] |
| Boiling Point | ~392.9 °C at 760 mmHg (Predicted) | |
| Flash Point | 122 °C | |
| Solubility | Soluble in polar organic solvents such as ethanol and methanol. | General chemical knowledge |
| InChI Key | PGJHAXAIVJIVSM-UHFFFAOYSA-N | [1] |
The presence of a chiral center at the carbon atom bearing the hydroxyl group means this compound exists as a pair of enantiomers, (R)- and (S)-2-amino-1-(2-naphthyl)-1-ethanol. The stereochemistry is of paramount importance as it dictates the molecule's interaction with biological targets, a recurring theme in the development of adrenergic agents.
Section 2: Synthesis and Stereochemical Considerations
The synthesis of β-amino alcohols like 2-amino-1-(2-naphthyl)-1-ethanol is a well-established area of organic chemistry, often pivotal in the preparation of pharmaceuticals.
Retrosynthetic Analysis and Common Synthetic Pathways
A common retrosynthetic approach for 1,2-amino alcohols involves the nucleophilic ring-opening of an epoxide by an amine. For the target molecule, this translates to the reaction of 2-vinyloxirane (styrene oxide) with ammonia, or more elaborate strategies starting from 2-acetylnaphthalene.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for 2-Amino-1-(2-naphthyl)-1-ethanol.
Illustrative Synthetic Protocol: From 2-Acetylnaphthalene
Experimental Workflow: Synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol
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Bromination of 2-Acetylnaphthalene: 2-Acetylnaphthalene is reacted with a brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-1-(2-naphthyl)ethan-1-one.
-
Reduction of the Ketone: The resulting α-bromoketone is then reduced to the corresponding bromohydrin, 2-bromo-1-(2-naphthyl)ethan-1-ol, using a reducing agent like sodium borohydride in an alcoholic solvent. This step introduces the chiral center. For enantioselective synthesis, a chiral reducing agent or a catalyst such as those used in the Sharpless asymmetric epoxidation could be employed.[3]
-
Epoxide Formation: The bromohydrin is treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, forming the epoxide 2-(oxiran-2-yl)naphthalene.
-
Amination: The epoxide is then subjected to nucleophilic ring-opening with ammonia or a protected amine source. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Diagram 2: Synthetic Workflow
Caption: A plausible synthetic workflow from 2-acetylnaphthalene.
Section 3: Analytical Characterization and Chiral Separation
The unambiguous identification and purity assessment of 2-amino-1-(2-naphthyl)-1-ethanol and its enantiomers are critical for its application in research and development.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While a specific spectrum for the title compound is not publicly available, related structures such as (R)-(+)-1-(2-Naphthyl)ethanol have been characterized.[4] For 2-amino-1-(2-naphthyl)-1-ethanol, one would expect characteristic signals for the naphthyl protons in the aromatic region, a methine proton (CH-OH), and methylene protons (CH₂-NH₂) in the aliphatic region.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable.
Chiral Separation: A Critical Step
The separation of the (R)- and (S)-enantiomers is crucial for pharmacological studies, as biological activity is often stereospecific. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Protocol: Chiral HPLC Separation
-
Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral compounds, including amino alcohols.[5][6][7] Columns like Chiralpak® AD-H or Lux® Amylose-1 are excellent starting points for method development.[6]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as a polar modifier. The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution depending on the analyte's properties.
-
Detection: UV detection is suitable due to the presence of the naphthalene chromophore.
Diagram 3: Chiral HPLC Method Development Workflow
Caption: A systematic approach to developing a chiral HPLC method.
Section 4: Pharmacological Profile and Potential Applications
2-Amino-1-(2-naphthyl)-1-ethanol is structurally related to a class of drugs known as β-adrenergic receptor antagonists, or beta-blockers. This structural similarity suggests that it may interact with adrenergic receptors and modulate their activity.
The Adrenergic System: A Primer
The adrenergic system, a key component of the sympathetic nervous system, is regulated by the catecholamines epinephrine and norepinephrine. These neurotransmitters act on α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological responses, including heart rate, blood pressure, and bronchodilation.
Potential as a β-Adrenergic Ligand
The ethanolamine side chain is a common pharmacophore in many β-adrenergic agonists and antagonists. The interaction of this moiety with a conserved aspartate residue in transmembrane helix 3 of the β2-adrenergic receptor is a critical determinant of ligand binding.[8] The bulky naphthyl group likely contributes to the overall affinity and selectivity of the compound for different adrenergic receptor subtypes (β₁, β₂, β₃).
Structure-Activity Relationship (SAR) Insights
Studies on pronethalol and related compounds have provided valuable SAR insights that can be extrapolated to the parent compound. The nature of the substituent on the amino group is a key determinant of whether a compound acts as an agonist or an antagonist, and its selectivity for β₁ versus β₂ receptors. The unsubstituted amino group in 2-amino-1-(2-naphthyl)-1-ethanol makes it an interesting candidate for further pharmacological characterization, as it may exhibit a different profile compared to its N-alkylated counterparts.
Potential Therapeutic and Research Applications
Given its structural features, 2-amino-1-(2-naphthyl)-1-ethanol serves as a valuable scaffold for the synthesis of novel therapeutic agents targeting the adrenergic system. It is also a useful tool for probing the structure and function of adrenergic receptors. Beyond its connection to adrenergic receptors, this compound and its derivatives are explored in other therapeutic areas, including as potential anti-inflammatory and analgesic agents.[3]
Section 5: Metabolism, Toxicology, and Safety Considerations
A thorough understanding of the metabolic fate and toxicological profile of any compound intended for pharmaceutical development is of utmost importance.
Metabolic Pathways
The metabolism of 2-amino-1-(2-naphthyl)-1-ethanol is likely to proceed through several pathways, including:
-
N-acetylation and N-glucuronidation of the primary amino group.[9]
-
C- and N-oxidation mediated by cytochrome P450 enzymes.[9]
-
Glucuronidation and sulfation of the hydroxyl group.[10]
The metabolism of the structurally related compound, 2-naphthylamine, has been extensively studied due to its carcinogenicity.[9][11] 2-Naphthylamine undergoes N-hydroxylation by CYP1A2, a critical activation step that can lead to the formation of DNA adducts.[12]
Diagram 4: Potential Metabolic Pathways
Caption: Plausible metabolic transformations of the title compound.
Toxicological Profile and Carcinogenicity Concerns
A significant concern associated with compounds containing a 2-naphthylamine moiety is their potential carcinogenicity. 2-Naphthylamine is a known human bladder carcinogen.[12][13] Its carcinogenicity is attributed to its metabolic activation to reactive intermediates that form DNA adducts.[13]
One source suggests that 2-amino-1-(2-naphthyl)-1-ethanol itself may be carcinogenic due to its ability to inhibit glutathione reductase, an enzyme involved in cellular detoxification. The formation of reactive metabolites is also a concern.
Key Toxicological Considerations:
-
Genotoxicity: The potential for this compound to cause DNA damage should be thoroughly investigated using a battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test). The parent compound, 2-naphthylamine, exhibits weak mutagenicity in some microbial and mammalian systems in vitro.[14]
-
Carcinogenicity: Long-term carcinogenicity studies in animal models would be necessary to fully assess the carcinogenic potential of 2-amino-1-(2-naphthyl)-1-ethanol.
-
Organ-Specific Toxicity: Given the known bladder carcinogenicity of 2-naphthylamine, particular attention should be paid to the potential for urinary tract toxicity.
Handling and Safety Precautions
Due to the potential toxicity, 2-amino-1-(2-naphthyl)-1-ethanol should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
Section 6: Conclusion and Future Directions
2-Amino-1-(2-naphthyl)-1-ethanol is a chiral molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its structural relationship to β-adrenergic antagonists makes it a valuable starting point for the design and synthesis of novel cardiovascular drugs. However, the potential for metabolic activation to toxic and carcinogenic species, stemming from the 2-naphthylamine core, necessitates a cautious and thorough toxicological evaluation of any new derivatives.
Future research in this area should focus on:
-
The development of efficient and highly enantioselective synthetic routes to access the pure (R)- and (S)-enantiomers.
-
A comprehensive pharmacological characterization of the individual enantiomers at a wide range of adrenergic and other G-protein coupled receptors.
-
Detailed metabolism and pharmacokinetic studies to understand the in vivo fate of the compound.
-
A rigorous toxicological assessment to fully elucidate its safety profile.
By addressing these key areas, the full potential of 2-amino-1-(2-naphthyl)-1-ethanol as a versatile chemical scaffold can be realized in a safe and responsible manner.
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